![molecular formula C8H4ClN3 B1419124 5-chloro-1H-indazole-3-carbonitrile CAS No. 29646-35-3](/img/structure/B1419124.png)
5-chloro-1H-indazole-3-carbonitrile
Overview
Description
5-chloro-1H-indazole-3-carbonitrile is an important pharmaceutical intermediate used in the construction of active drug molecules . It has a molecular formula of C8H4ClN3 .
Synthesis Analysis
The synthesis of 1H-indazoles, including this compound, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis procedure for 1H-indazole-3-carbonitrile has been described, which involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by a Cu(OAc)2-catalyzed reaction to form an N–N bond .Molecular Structure Analysis
The molecular structure of this compound consists of a 1H-indazole ring substituted with a chlorine atom at the 5th position and a carbonitrile group at the 3rd position .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used as a precursor in the synthesis of other indazole derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.59 . It has a predicted boiling point of 403.0±25.0 °C and a predicted density of 1.50±0.1 g/cm3 . Its pKa is predicted to be 9.67±0.40 .Scientific Research Applications
The research landscape around 5-chloro-1H-indazole-3-carbonitrile derivatives is extensive, touching various scientific fields due to their heterocyclic nature. These compounds, characterized by a nitrogen-containing indazole scaffold, have shown a wide array of biological and pharmacological activities. The interest in these compounds has led to diverse studies aiming to explore and enhance their application in medicinal chemistry, material science, and beyond.
Applications in Drug Development
Indazole derivatives, including those modified with a this compound moiety, are pivotal in the development of therapeutic agents. Their structure has been a backbone for crafting compounds with promising anticancer and anti-inflammatory activities. Moreover, these derivatives have been explored for their potential in addressing disorders involving protein kinases, neurodegeneration, and other critical cellular processes (Denya, Malan, & Joubert, 2018). This versatility underscores the significance of this compound derivatives in paving the way for novel therapeutic strategies.
Synthetic Advances for Functionalized Derivatives
Recent strides in chemistry have showcased the development of transition-metal-catalyzed procedures for the synthesis of functionalized indazole derivatives. These methodologies facilitate the construction of complex molecules, including this compound derivatives, with improved medicinal application prospects due to their enhanced functional flexibility and structural complexity (Shiri, Roosta, Dehaen, & Amani, 2022). Such advancements not only broaden the scope of indazole-based drug development but also introduce sustainable approaches to synthesizing these biologically relevant compounds.
Environmental and Material Applications
Beyond pharmacological interests, this compound derivatives have found their place in environmental science and material engineering. Nitrogen-doped porous polymers, for instance, have been highlighted for their effectiveness in CO2 capture and conversion, addressing global challenges in carbon management and sustainability. The integration of indazole structures into these frameworks can enhance their performance and stability, marking a significant step towards innovative solutions for environmental preservation (Mukhtar et al., 2020).
Mechanism of Action
Target of Action
Indazole derivatives, which include 5-chloro-1h-indazole-3-carbonitrile, have been found to exhibit a wide variety of biological properties .
Mode of Action
It is known that indazole derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indazole derivatives have been found to possess various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored at 2-8°c .
Result of Action
It is known that indazole derivatives can exhibit a wide variety of biological properties .
Safety and Hazards
Future Directions
Indazole derivatives, including 5-chloro-1H-indazole-3-carbonitrile, continue to be of interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities . Future research may focus on developing more efficient synthetic approaches and exploring their potential applications in various therapeutic areas .
properties
IUPAC Name |
5-chloro-1H-indazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIBICADHKQAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659462 | |
Record name | 5-Chloro-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29646-35-3 | |
Record name | 5-Chloro-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1H-indazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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